

An In-depth Technical Guide to the Physicochemical Characteristics of δ -Octadecalactone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Tridecyltetrahydro-2H-pyran-2-one

Cat. No.: B075783

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physicochemical properties of δ -Octadecalactone (CAS No. 1227-51-6), a saturated delta-lactone used primarily as a flavoring and fragrance agent. The information is compiled for professionals in research and development who require detailed technical data for formulation, analysis, and further investigation.

Physicochemical Properties

δ -Octadecalactone is characterized as a white, waxy solid at room temperature with a distinct fatty and savory odor profile.^{[1][2][3]} Its large alkyl chain contributes to its lipophilic nature and low water solubility.

General and Physical Properties

The fundamental physical and chemical identifiers for δ -Octadecalactone are summarized below.

Property	Value	Reference
Molecular Formula	C ₁₈ H ₃₄ O ₂	[1][2]
Molecular Weight	282.47 g/mol	[1]
IUPAC Name	6-tridecyloxan-2-one	[2]
Appearance	White waxy solid	[1][3]
Odor Profile	Fatty, waxy, savory	[1][3]
CAS Number	1227-51-6	[1][2]
FEMA Number	4447	[1]

Thermal and Thermodynamic Properties

Thermal properties are critical for handling, processing, and storage protocols.

Property	Value	Conditions	Reference
Melting Point	33.00 to 39.00 °C	@ 760.00 mm Hg	[1][3]
Boiling Point	374.00 to 376.00 °C	@ 760.00 mm Hg	[1][3]
Flash Point	315.00 °F (157.22 °C)	TCC	[1][3]
Vapor Pressure	0.000007 mmHg	@ 25.00 °C (estimated)	[1][3]

Solubility and Partitioning

Solubility data is essential for formulation in various solvent systems.

Property	Value	Conditions	Reference
Solubility in Water	0.04395 mg/L (practically insoluble)	@ 25 °C (estimated)	[1][2][3]
Solubility in Organic	Soluble in alcohol	-	[1][2][3]
logP (o/w)	6.668 (estimated)	-	[1]

Experimental Protocols & Methodologies

While specific, detailed experimental protocols for δ -Octadecalactone are not extensively published, this section outlines the general methodologies used for the synthesis and analysis of similar lactones.

General Synthesis via Baeyer-Villiger Oxidation

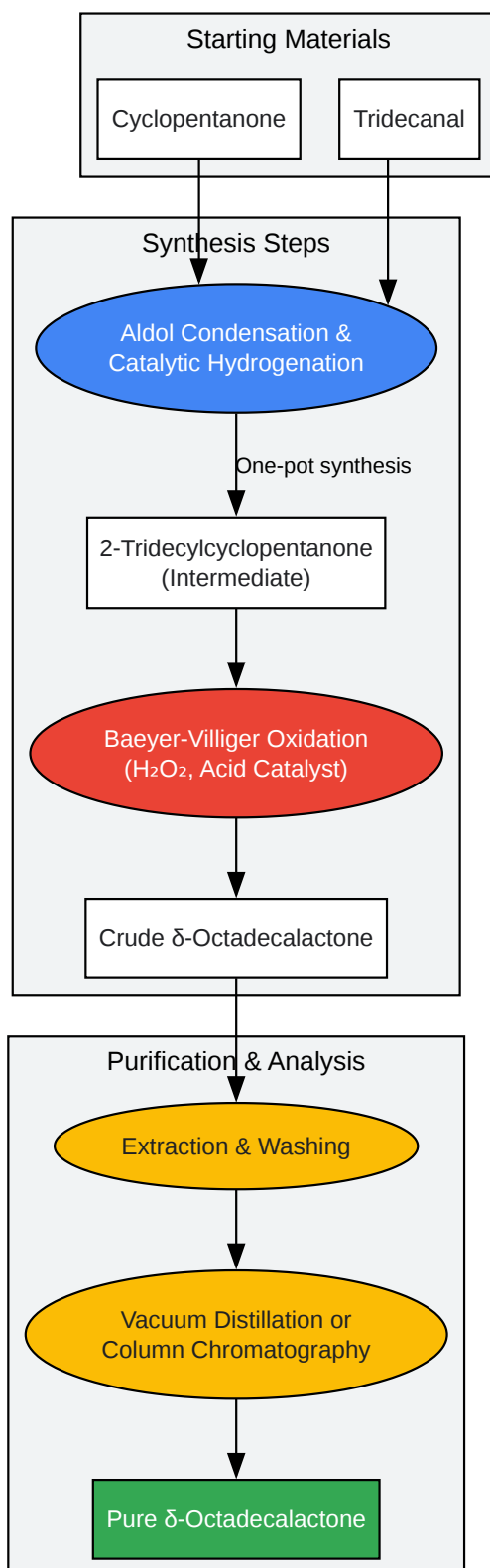
The synthesis of lactones such as δ -dodecalactone and δ -decalactone is often achieved via a Baeyer-Villiger oxidation of a corresponding cyclic ketone precursor.[4][5][6] This reaction mechanism can be adapted for the synthesis of δ -Octadecalactone.

Principle: This oxidation involves the insertion of an oxygen atom adjacent to the carbonyl group of a ketone, converting it into an ester (a lactone, in the case of a cyclic ketone). Common oxidizing agents include peroxy acids (e.g., m-CPBA) or hydrogen peroxide with a catalyst.

General Protocol:

- **Precursor Synthesis:** A suitable cyclic ketone precursor, 2-tridecylcyclopentanone, is required. This can be synthesized via an aldol condensation reaction between cyclopentanone and tridecanal, followed by catalytic hydrogenation.[4][5]
- **Oxidation:** The 2-tridecylcyclopentanone intermediate is dissolved in an appropriate solvent (e.g., methanol, dichloromethane).[5]
- **Reagent Addition:** An oxidizing agent, such as hydrogen peroxide in the presence of an acid accelerator (e.g., sulfuric acid), is added slowly to the reaction mixture while maintaining a controlled temperature (e.g., 50 °C) to manage the exothermic reaction.[5]

- **Reaction Monitoring:** The progress of the reaction is monitored using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
- **Workup and Purification:** The reaction is quenched, and the crude product is extracted into an organic solvent. The organic layer is washed, dried, and concentrated. The final product, δ -Octadecalactone, is purified via vacuum distillation or column chromatography.



[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of δ -Octadecalactone.

Analytical Characterization

The identity and purity of δ -Octadecalactone are confirmed using standard analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS):

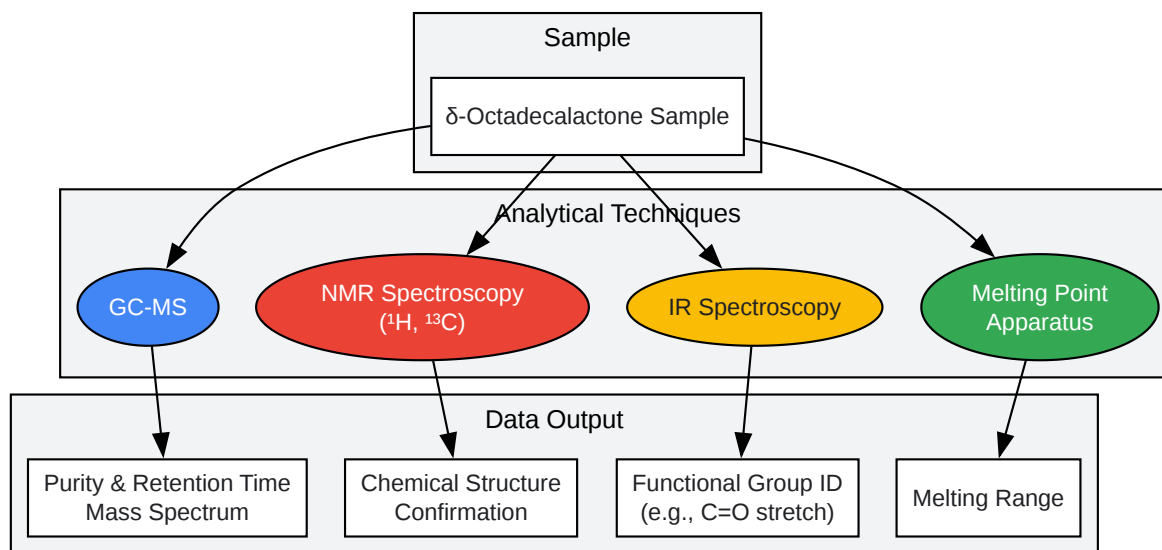
- **Principle:** GC separates volatile compounds based on their boiling points and interactions with a stationary phase. The separated compounds are then ionized and fragmented in the MS, which detects the fragments based on their mass-to-charge ratio, providing a unique fingerprint for identification.
- **Methodology:** A dilute solution of the sample in a volatile organic solvent (e.g., hexane or dichloromethane) is injected into the GC. The instrument is run with a suitable temperature program to ensure separation. The resulting mass spectrum is compared against spectral libraries (like NIST) for confirmation.^{[2][7]} This technique is also used for quantitation.^[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- **Principle:** NMR provides detailed information about the carbon-hydrogen framework of a molecule. ^1H NMR identifies the chemical environment and connectivity of hydrogen atoms, while ^{13}C NMR shows the different types of carbon atoms present.
- **Methodology:** The purified lactone is dissolved in a deuterated solvent (e.g., CDCl_3).^[8] The sample is placed in the NMR spectrometer, and spectra are acquired. The chemical shifts, integration, and coupling patterns in the ^1H NMR and the number of signals in the ^{13}C NMR are analyzed to confirm the structure.

Infrared (IR) Spectroscopy:

- **Principle:** IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
- **Methodology:** A sample can be analyzed as a thin film, in a KBr pellet, or as a solution. For δ -Octadecalactone, a prominent absorption band corresponding to the ester carbonyl ($\text{C}=\text{O}$) stretch is expected around $1735\text{-}1750\text{ cm}^{-1}$.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. delta-octadecalactone [flavscents.com]
- 2. delta-Octadecalactone | C₁₈H₃₄O₂ | CID 518573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. delta-octadecalactone, 1227-51-6 [thegoodscentscompany.com]
- 4. CN103044374A - Synthesis method of delta-dodecalactone - Google Patents [patents.google.com]
- 5. asianpubs.org [asianpubs.org]
- 6. δ -Decalactone - Wikipedia [en.wikipedia.org]
- 7. Biotechnological formation of dairy flavor inducing δ -lactones from vegetable oil - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Delta-Octalactone | C₈H₁₄O₂ | CID 12777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Characteristics of δ -Octadecalactone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b075783#physicochemical-characteristics-of-octadecalactone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com